

# Application Note: Synthesis of 9-Ethoxy-9-oxononanoic Acid from Ethyl Oleate

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## Compound of Interest

Compound Name: 9-Ethoxy-9-oxononanoic acid

Cat. No.: B15551101

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## Abstract

This document provides a detailed protocol for the synthesis of **9-ethoxy-9-oxononanoic acid**, the monoethyl ester of azelaic acid, from the renewable feedstock ethyl oleate. The primary method detailed is the oxidative cleavage of the carbon-carbon double bond in ethyl oleate via ozonolysis, followed by an oxidative workup. This process yields **9-ethoxy-9-oxononanoic acid** and pelargonic acid as the major products. This application note is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development, offering a comprehensive guide to the experimental procedure, expected outcomes, and relevant data.

## Introduction

**9-Ethoxy-9-oxononanoic acid**, also known as monoethyl azelate, is a derivative of azelaic acid, a naturally occurring C9 dicarboxylic acid. Azelaic acid and its esters are valuable bifunctional molecules used as building blocks in the synthesis of polymers, plasticizers, lubricants, and are of significant interest in pharmaceuticals and cosmetics for treating skin conditions like acne and rosacea.[1][2][3] The synthesis of its monoester derivatives is crucial for applications requiring modified solubility and reactivity, such as in the development of novel drug delivery systems or specialty polymers.[4]

The most common industrial route to produce azelaic acid is through the oxidative cleavage of oleic acid.[5][6] This protocol adapts this well-established method to synthesize **9-ethoxy-9-oxononanoic acid** directly from ethyl oleate, the ethyl ester of oleic acid. The key

transformation is the ozonolysis of the C9 double bond, which cleaves the molecule into two nine-carbon fragments.<sup>[7]</sup>

## Synthesis Pathway Overview

The synthesis of **9-ethoxy-9-oxononanoic acid** from ethyl oleate is a two-stage process.

- **Ozonolysis:** Ethyl oleate is dissolved in a suitable solvent and cooled to a low temperature (typically -78°C). A stream of ozone gas is then passed through the solution. The ozone reacts with the double bond to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.
- **Oxidative Workup:** The ozonide intermediate is then treated with an oxidizing agent, most commonly hydrogen peroxide. This step cleaves the ozonide and oxidizes the terminal aldehyde of one fragment to a carboxylic acid, yielding the desired **9-ethoxy-9-oxononanoic acid**. The other fragment, which is already an aldehyde, is oxidized to pelargonic acid (nonanoic acid).

An alternative, non-ozonolysis pathway involves a two-step oxidative cleavage using hydrogen peroxide with a tungsten-based catalyst.<sup>[8]</sup>

## Experimental Protocols

### Protocol 1: Synthesis via Ozonolysis

This protocol is adapted from established procedures for the ozonolysis of oleic acid and its methyl ester.<sup>[9][10]</sup>

Materials and Equipment:

- Ethyl oleate (≥98%)
- Dichloromethane (DCM), anhydrous
- Methanol (MeOH), anhydrous
- Hydrogen peroxide (30% solution in H<sub>2</sub>O)

- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Ozone generator
- Three-neck round-bottom flask equipped with a gas dispersion tube and a gas outlet
- Dry ice/acetone bath
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

#### Procedure:

- **Reaction Setup:** Set up a 500 mL three-neck round-bottom flask with a magnetic stir bar. Equip the flask with a gas inlet tube extending below the solvent surface and a gas outlet connected to a trap (e.g., containing potassium iodide solution to quench excess ozone).
- **Dissolution:** Dissolve ethyl oleate (e.g., 10 g, ~32 mmol) in 200 mL of a 1:1 mixture of anhydrous dichloromethane and methanol.
- **Cooling:** Cool the reaction flask to  $-78^\circ\text{C}$  using a dry ice/acetone bath.
- **Ozonolysis:** Begin stirring the solution and bubble ozone gas through it from the ozone generator. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material spot disappears. A faint blue color in the solution indicates an excess of ozone.<sup>[9]</sup>
- **Quenching:** Once the reaction is complete, stop the ozone flow and purge the solution with oxygen or nitrogen gas for 15-20 minutes to remove all residual ozone.

- **Oxidative Workup:** While keeping the solution cool, slowly add 30% hydrogen peroxide (e.g., 15 mL) to the reaction mixture. Allow the mixture to warm slowly to room temperature and stir overnight.
- **Extraction:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL) and saturated sodium bicarbonate solution (2 x 100 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product, a mixture of **9-ethoxy-9-oxononanoic acid** and ethyl pelargonate, is purified by silica gel column chromatography to isolate the desired product.

## Data Presentation

### Table 1: Representative Reaction Parameters and Yields

The following data is based on analogous ozonolysis reactions of oleic acid esters.<sup>[10]</sup> Actual results may vary depending on the precise reaction conditions and scale.

Parameter	Value	Reference
Starting Material	Ethyl Oleate	-
Solvent	Dichloromethane / Hexane or Acetic Acid	[10]
Ozonolysis Temperature	-78°C to 13°C	[9][10]
Workup Reagent	Hydrogen Peroxide / O <sub>2</sub>	[10]
Typical Yield	75-85%	[10]
Product Purity (post-purification)	≥96%	[10]

### Table 2: Spectroscopic Data for Azelaic Acid Monoesters

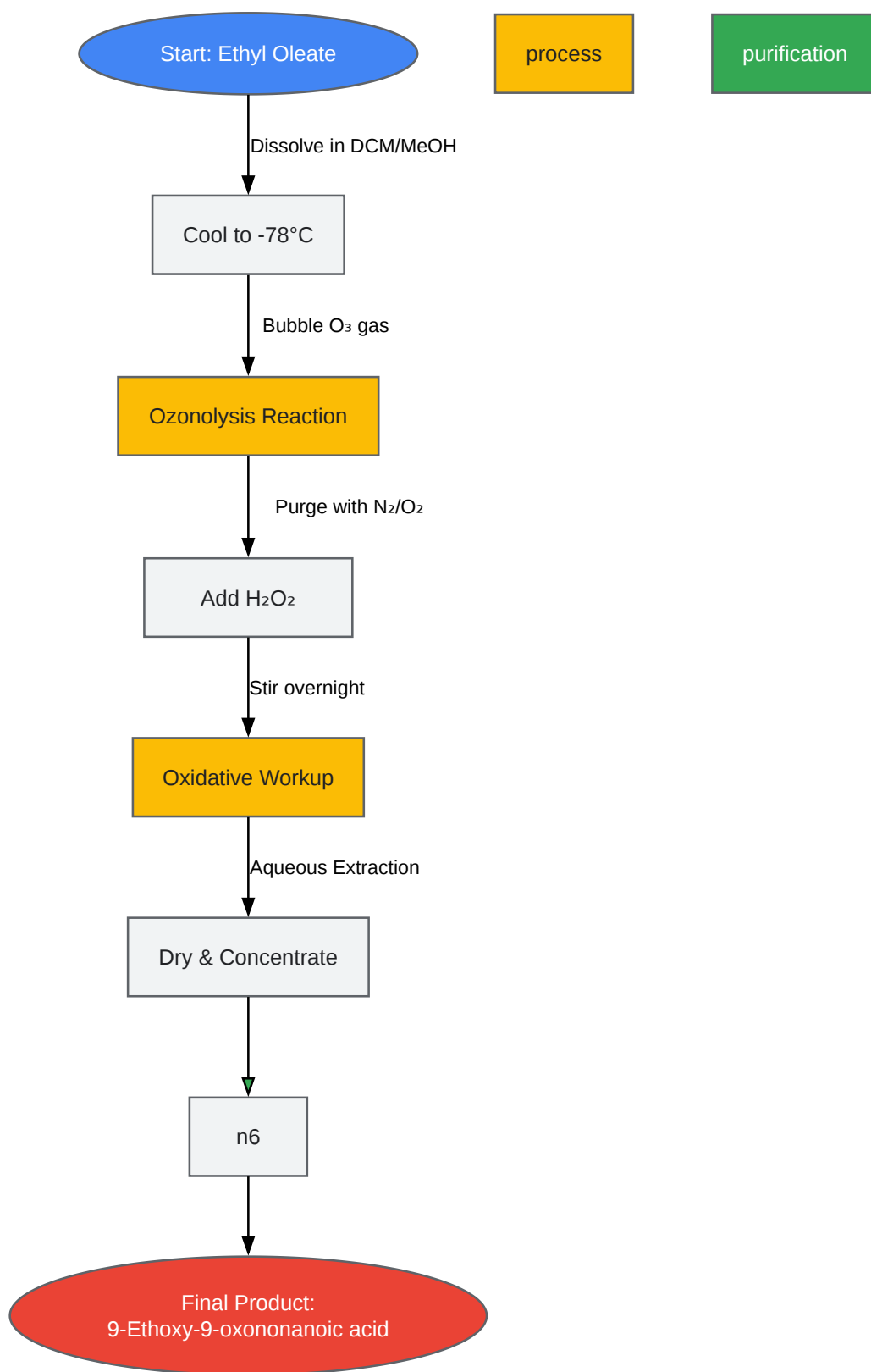
The following table provides expected spectroscopic data for a representative azelaic acid monoester (monomethyl ester), which is structurally very similar to the target compound.<sup>[11]</sup>

Compound	<sup>1</sup> H NMR Data (δ, ppm)	Assignment
Azelaic Acid Monomethyl Ester	3.67 (s, 3H)	-OCH <sub>3</sub>
2.35 (t, 2H)	-CH <sub>2</sub> COOH	
2.30 (t, 2H)	-CH <sub>2</sub> COOCH <sub>3</sub>	
1.55-1.65 (m, 4H)	-CH <sub>2</sub> CH <sub>2</sub> COO-, - CH <sub>2</sub> CH <sub>2</sub> COOH	
1.25-1.35 (m, 6H)	-(CH <sub>2</sub> ) <sub>3</sub> -	

Note: For **9-ethoxy-9-oxononanoic acid**, the methyl singlet at 3.67 ppm would be replaced by a quartet around 4.1 ppm (-OCH<sub>2</sub>CH<sub>3</sub>) and a triplet around 1.25 ppm (-OCH<sub>2</sub>CH<sub>3</sub>).

## Visualizations

## Experimental Workflow Diagram



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